molecular formula C7H5F4N B047735 3-Amino-2-fluorobenzotrifluoride CAS No. 123973-25-1

3-Amino-2-fluorobenzotrifluoride

Cat. No. B047735
M. Wt: 179.11 g/mol
InChI Key: YKPDYPPZLUZONK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-2-fluorobenzotrifluoride and its derivatives involves complex chemical reactions, often requiring precise control over reaction conditions to achieve high selectivity and yield. One approach includes the stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives, further incorporated into various chemical structures, demonstrating the compound's versatility in synthesis (Yoshinari et al., 2011).

Molecular Structure Analysis

The molecular structure of 3-Amino-2-fluorobenzotrifluoride has been extensively studied using various spectroscopic methods. Vibrational spectroscopy, combined with ab initio and density functional theory (DFT) analysis, provides detailed insights into the molecular and vibrational structure of this compound. These studies reveal critical aspects such as bond lengths, angles, and thermodynamic functions, enhancing our understanding of its chemical behavior (Sundaraganesan et al., 2007).

Chemical Reactions and Properties

3-Amino-2-fluorobenzotrifluoride undergoes various chemical reactions, enabling the synthesis of complex molecules. For instance, its reaction with difluorocarbene sources leads to the formation of fluorinated indoles, highlighting its role in constructing molecules with multiple fluorine substitutions (Sheng et al., 2021). Furthermore, its involvement in photochemical syntheses of perfluoroaryl-oxadiazoles underscores its utility in creating fluorinated heterocyclic compounds, which are valuable in various chemical industries (Buscemi et al., 2001).

Scientific Research Applications

  • Alzheimer's Disease Treatment : A study found that a compound derived from fluorobenzoic acid, which is structurally related to 3-Amino-2-fluorobenzotrifluoride, exhibits potential as an agent for Alzheimer's disease treatment due to its inhibitory effects on specific enzymes (Czarnecka et al., 2017)(source).

  • Probing in Biology and Chemistry : Fluorescence effects in certain thiadiazoles, related to the compound , can be linked to molecular aggregation and charge transfer, making them suitable probes for biological and chemical studies (Budziak et al., 2019)(source).

  • Pharmaceutical Synthesis : An efficient strategy for constructing certain fluorinated compounds from activated aminostyrenes, related to 3-Amino-2-fluorobenzotrifluoride, suggests potential applications in modifying pharmaceutical molecules and natural products (Sheng et al., 2021)(source).

  • Synthesis of Bioactive Compounds : A study on the stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives demonstrated their incorporation into pyrimidinones and cyclic β-peptides, providing insights into structurally related compounds (Yoshinari et al., 2011)(source).

  • Cytotoxic Effects Against Cancer : Fluorinated benzothiazoles, structurally akin to 3-Amino-2-fluorobenzotrifluoride, show potent cytotoxic effects against human breast cancer cell lines (Hutchinson et al., 2001)(source).

  • Glycopeptide Synthesis : The use of fluorobenzoyl groups, related to 3-Amino-2-fluorobenzotrifluoride, in glycopeptide synthesis shows high stereoselectivity and reduced beta-elimination compared to benzoyl groups (Sjölin & Kihlberg, 2001)(source).

  • Cancer Treatment : Studies on fluorinated antifolates, structurally similar to 3-Amino-2-fluorobenzotrifluoride, demonstrate significant enzyme inhibition and cytotoxicity, with one variant being notably toxic to leukemia and stomach cancer cell lines (Henkin & Washtien, 1983)(source).

Safety And Hazards

3-Amino-2-fluorobenzotrifluoride may cause skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to keep away from sources of ignition .

properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPDYPPZLUZONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154171
Record name 3-Amino-2-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-fluorobenzotrifluoride

CAS RN

123973-25-1
Record name 3-Amino-2-fluorobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123973251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AS Zhovmer, A Manning, C Smith, PJ Sáez, X Ma… - bioRxiv, 2022 - biorxiv.org
… Equimolar mixture of 3-amino-2-fluorobenzotrifluoride (Combi-Blocks, Cat#QA-4188) and 2,6-dichloro-4-isocyanatopyridine (Toronto Research Chemicals, cat#159178-03-7) were …
Number of citations: 0 www.biorxiv.org
AS Zhovmer, A Manning, C Smith, J Wang, X Ma… - bioRxiv, 2023 - biorxiv.org
Lymphocytes exit circulation and enter in-tissue guided migration toward sites of tissue pathologies, damage, infection, or inflammation. By continuously sensing and adapting to the …
Number of citations: 5 www.biorxiv.org

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